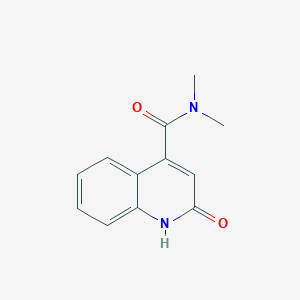
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide (HDQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDQ is a quinoline derivative that has shown promising results in scientific research, particularly in the fields of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as DNA topoisomerases and RNA polymerases. This compound has also been shown to inhibit the replication of certain viruses and bacteria, suggesting that it may have a broad spectrum of activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and repair. This compound has also been shown to inhibit the activity of RNA polymerases, which are enzymes that play a critical role in the transcription of DNA into RNA. In vivo studies have shown that this compound has antitumor, antiviral, and antibacterial properties. This compound has also been shown to have a low toxicity profile, making it a potentially useful therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple and inexpensive equipment. This compound also has a low toxicity profile, making it a potentially useful tool for in vitro and in vivo studies. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide. One area of research could focus on the development of this compound derivatives that exhibit improved solubility in aqueous solutions. Another area of research could focus on the development of this compound-based fluorescent probes for use in biochemical assays. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential therapeutic targets for this compound. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide involves the reaction between 2-hydroxy-4-methylquinoline and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst and a solvent, resulting in the formation of this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use as an antimalarial drug. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for the study of enzyme kinetics. This compound has also been studied for its potential use as a fluorescent probe in biochemical assays.
Propiedades
IUPAC Name |
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZJCPAOAVESDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)
![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)